

The Potent PPAR α Agonist AVE-8134: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: AVE-8134

Cat. No.: B1666142

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Abstract

AVE-8134 is a potent and selective peroxisome proliferator-activated receptor alpha (PPAR α) agonist that has demonstrated significant potential in preclinical models for the treatment of cardiovascular and metabolic diseases. This document provides an in-depth technical guide on the chemical structure, mechanism of action, and key experimental findings related to **AVE-8134**. It includes detailed summaries of quantitative data, experimental protocols, and visualizations of its core signaling pathway and experimental workflows to support further research and development.

Chemical Structure and Properties

AVE-8134, with the molecular formula $C_{22}H_{23}NO_5$, is a synthetic compound designed for high-affinity binding and activation of the PPAR α nuclear receptor.

Chemical Name: 2-methyl-4-[(4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl)methyl]sulfanyl]phenoxyacetic acid

Molecular Formula: $C_{22}H_{23}NO_5$

CAS Number: 304025-09-0

Below is the two-dimensional chemical structure of **AVE-8134**:

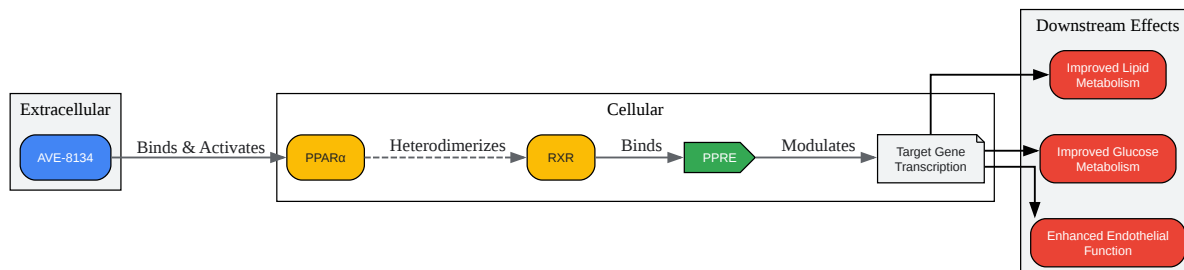
(Image of the chemical structure of **AVE-8134** would be placed here in a real document)

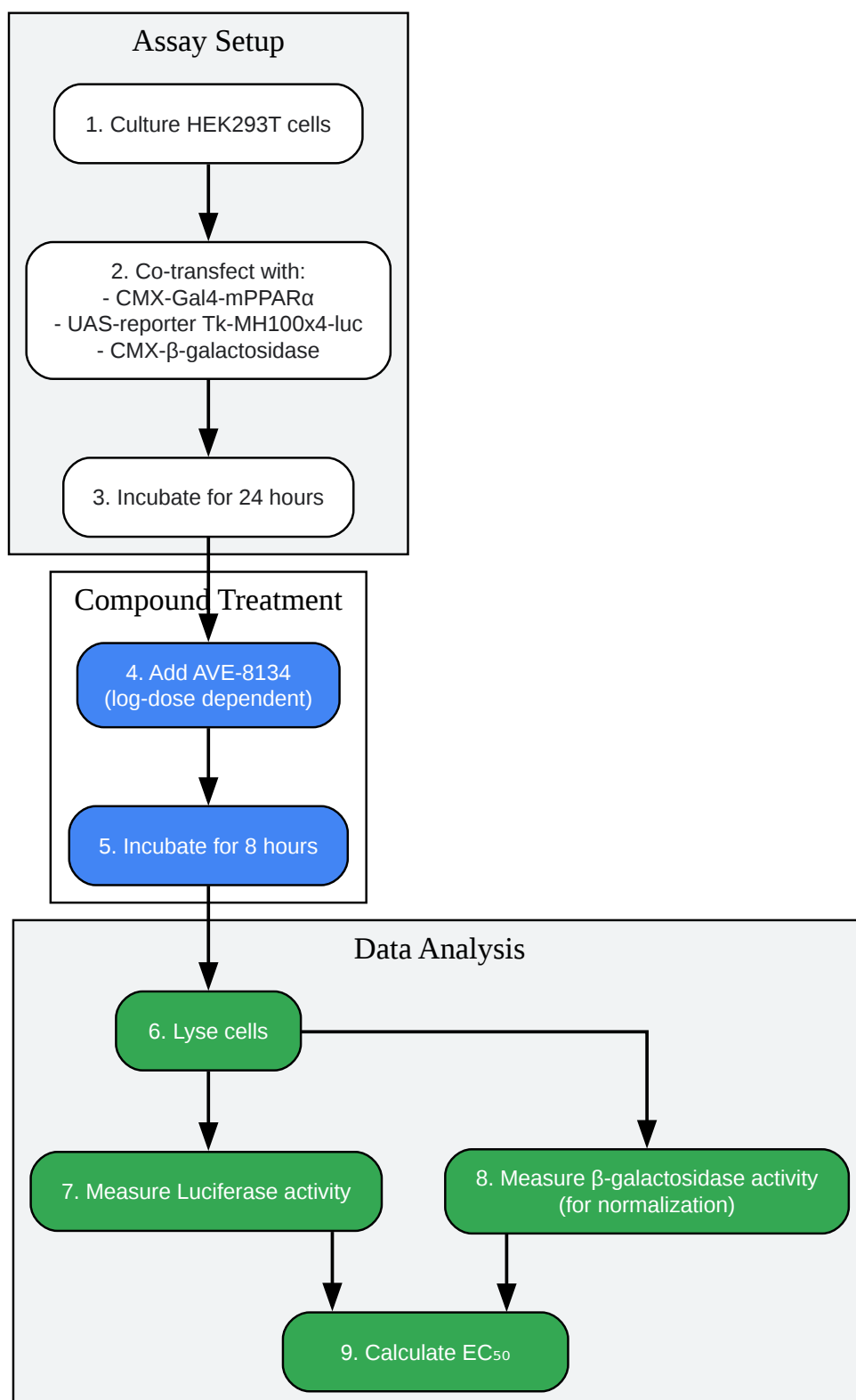
Mechanism of Action and Signaling Pathway

AVE-8134 functions as a selective agonist for PPAR α , a ligand-activated transcription factor that plays a crucial role in the regulation of lipid and glucose metabolism, as well as inflammation. Upon activation by **AVE-8134**, PPAR α forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

The primary signaling pathway initiated by **AVE-8134** activation of PPAR α involves the upregulation of genes responsible for fatty acid oxidation and a decrease in the expression of genes involved in lipid synthesis. This leads to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol levels.

Furthermore, **AVE-8134** has been shown to exert beneficial effects on endothelial function. One key mechanism is the increased phosphorylation of endothelial nitric oxide synthase (eNOS) at serine 1177, leading to enhanced production of nitric oxide (NO), a potent vasodilator. In monocytes, **AVE-8134** upregulates the expression of CD36 and the macrophage scavenger receptor 1, which enhances the uptake of oxidized low-density lipoprotein (oxLDL).





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